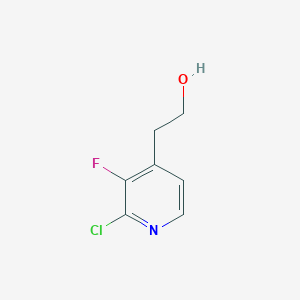

2-(2-Chloro-3-fluoropyridin-4-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

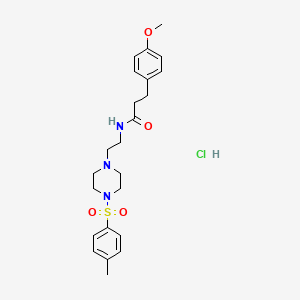

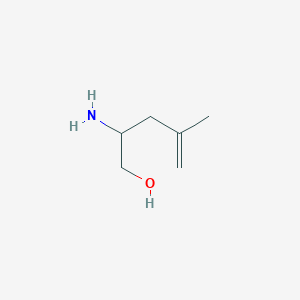

2-(2-Chloro-3-fluoropyridin-4-yl)ethanol, also known as CFPE, is an organic compound with the molecular formula C7H6ClFNO . It has a molecular weight of 175.59 .

Molecular Structure Analysis

The InChI code for 2-(2-Chloro-3-fluoropyridin-4-yl)ethanol is 1S/C7H7ClFNO/c8-7-6(9)5(2-4-11)1-3-10-7/h1,3,11H,2,4H2 . This indicates that the molecule consists of a pyridine ring with chlorine and fluorine substituents, and an ethanol group attached to the pyridine ring.Physical And Chemical Properties Analysis

2-(2-Chloro-3-fluoropyridin-4-yl)ethanol is a liquid at room temperature .Scientific Research Applications

Photoluminescence and Magnetic Studies

The study conducted by Casanovas et al. (2019) explored the photoluminescence properties of dinuclear complexes that could potentially include derivatives of chloro-fluoropyridinyl ethanol. These complexes demonstrated sensitization in the visible and NIR ranges, with applications in luminescent materials and single molecule magnets (SMM) (Casanovas et al., 2019).

Catalysis and Synthesis

Bhaskaruni et al. (2017) highlighted the use of ethanol as a green solvent in the synthesis of novel halopyridines, indicating the potential for "2-(2-Chloro-3-fluoropyridin-4-yl)ethanol" in green chemistry and catalysis applications. The study emphasizes moderate reaction conditions and high yields, contributing to more sustainable chemical processes (Bhaskaruni et al., 2017).

Spectroscopy and Solvation Behavior

Research by Zhao et al. (2013) on the biotransformation of fluorotelomer alcohols in wastewater treatment plants sheds light on environmental interactions of fluoroalcohols, potentially including "2-(2-Chloro-3-fluoropyridin-4-yl)ethanol". This study underscores the importance of understanding the environmental fate and transformation products of such compounds (Zhao et al., 2013).

Molecular Interactions and Crystallography

The work of Oswald et al. (2005) on the crystal structures of chlorophenol and fluorophenol at extreme conditions could be relevant to understanding the crystalline properties of "2-(2-Chloro-3-fluoropyridin-4-yl)ethanol". The study explores hydrogen-bond formation and polymorphism, contributing to the knowledge of molecular interactions and material design (Oswald et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that fluorinated pyridines, a group to which this compound belongs, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Mode of Action

Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound might interact with its targets in a unique manner, potentially influencing the targets’ function or activity.

Biochemical Pathways

Fluoropyridines are known to have potential as imaging agents for various biological applications , suggesting that they may interact with and influence multiple biochemical pathways.

properties

IUPAC Name |

2-(2-chloro-3-fluoropyridin-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO/c8-7-6(9)5(2-4-11)1-3-10-7/h1,3,11H,2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHINIDQZYFLYIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CCO)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-3-fluoropyridin-4-yl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate](/img/structure/B2758465.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2758468.png)

![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2758469.png)

![N-cycloheptyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2758478.png)

![3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2758480.png)

![N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2758484.png)